molecular formula C11H11N B184590 5,6-Dimethylquinoline CAS No. 20668-30-8

5,6-Dimethylquinoline

Cat. No. B184590
CAS RN: 20668-30-8
M. Wt: 157.21 g/mol
InChI Key: LPBZCHAUVPUVRY-UHFFFAOYSA-N
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Description

5,6-Dimethylquinoline is a quinoline derivative . Quinoline is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethylquinoline consists of a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

Scientific Research Applications

Antiplasmodial Activity

5,6-Dimethylquinoline derivatives have shown notable antiplasmodial activity. A study highlighted that compounds containing the 2-phenyl-6:7-dimethylquinoline nucleus exhibited significant activity against malaria in canaries, surpassing the effectiveness of quinine (King & Wright, 1948).

Anticancer Applications

5,6-Dimethylquinoline derivatives have been explored in cancer treatment. The platinum agent [Pt(1 S,2 S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]2+ demonstrated potent cytotoxic effects in triple-negative breast cancer cells, differing significantly from conventional agents like cisplatin (Kostrhunova et al., 2019).

Neuropharmacology

5,6-Dimethylquinoline compounds have been investigated for their potential role in treating learning and memory disorders. Various derivatives have shown promising results as selective antagonists for the 5-HT(6) receptor, which is implicated in cognitive enhancement (Russell & Dias, 2002).

Dopamine Agonism

(R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, a 5,6-dimethylquinoline derivative, was found to be a potent dopamine agonist in animals, although its in vitro binding affinity was low. Its metabolites also demonstrated significant dopaminergic and serotonergic activities (Heier et al., 1997).

Polymerization Catalysts

5,6-Dimethylquinoline derivatives have been used in synthesizing rigid geometry nickel bromides, which act as catalysts in ethylene polymerization. These compounds facilitate the production of polyethylene waxes with low molecular weights (Huang et al., 2016).

Alzheimer's Disease Research

A novel 8-OH quinoline targeting amyloid β, a key component in Alzheimer's disease, was developed for its potential therapeutic effects. An initial trial indicated that this compound might lower cerebrospinal fluid amyloid β levels and improve cognitive functions (Villemagne et al., 2017).

Biotransformation Studies

Studies on the biotransformation of 5,6-dimethylquinoline derivatives, such as 6,7-dimethylquinoline, in rainbow trout revealed significant bioconcentration in tissues and identified major metabolites, providing insights into environmental and biological interactions of these compounds (Birkholz et al., 1989).

Safety And Hazards

The safety data sheet for 2,6-Dimethylquinoline indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

5,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-5-6-11-10(9(8)2)4-3-7-12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBZCHAUVPUVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360879
Record name 5,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylquinoline

CAS RN

20668-30-8
Record name 5,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
JP Wibaut, H Boer - Recueil des Travaux Chimiques des Pays …, 1955 - Wiley Online Library
When ozone acts on quinoline and on some dimethylquinolines, the main reaction consists in an attack on the benzene ring, via a 5,6‐7,8‐diozonide; this follows from the products …
Number of citations: 11 onlinelibrary.wiley.com
NPS Chauhan - Journal of Industrial and Engineering Chemistry, 2013 - Elsevier
Novel polyfunctional acetyl and hydroxyl bearing functional terpolymer (HQFCA) derived from 8-hydroxyquinoline (HQ), 4-chloroacetophenone (CA) and formaldehyde (F) has been …
Number of citations: 26 www.sciencedirect.com
DA Birkholz, RT Coutts, SE Hrudey, RW Danell… - Water Research, 1990 - Elsevier
Isoquinoline, 2-methyl-8-ethylquinoline, 3-isopropylquinoline, 3-ethylquinoline, three isomers of methylquinoline and fourteen isomers of dimethylquinoline were subjected to toxicity …
Number of citations: 27 www.sciencedirect.com
H King, J Wright - Proceedings of the Royal Society of …, 1948 - royalsocietypublishing.org
… 6-dimethylquino acid so produced on decarboxylation gave 5:6-dimethylquinoline. The melting-point of this base and of its picrate agreed substantially with those attributed to these …
Number of citations: 10 royalsocietypublishing.org
GE Calf, EL Samuel - Australian Journal of Chemistry, 1963 - CSIRO Publishing
Alkyl-substituted 1,10-phenanthrolines have been prepared by Doebner-Miller and Skraup reactions from substituted 8-aminoquinolines. Some amino, alkylamino, and alkoxy …
Number of citations: 10 www.publish.csiro.au
JH Markgraf, JH Antin, FJ Walker… - The Journal of Organic …, 1979 - ACS Publications
6, 7-Dihydrocyclobuta [g] quinoline (1) was prepared by Skraup cyclization of 4-aminobenzocyclobutene. Similar reactions of 5-aminoindan and 3, 4-dimethylaniline afforded as the …
Number of citations: 13 pubs.acs.org
R Fusco, F Sannicoló - Chemistry of Heterocyclic Compounds, 1978 - Springer
A review of the literature data on the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones is given. As a result of their own experimental studies of the indolization of …
Number of citations: 2 link.springer.com
MTD Cronin, TW Schultz - Science of the total environment, 1997 - Elsevier
Quantitative structure-activity relationships (QSARs) have been utilized to validate toxicity data to Vibrio fisheri (the acute Microtox test) at each of the 5-, 15- and 30-min endpoints. …
Number of citations: 116 www.sciencedirect.com
CH Rachel - Journal of the Chemical Society, Perkin Transactions 1, 1993 - pubs.rsc.org
Isomer ratios for the syntheses of 2,4-dichloroquinolines from meta-substituted and 3,4-disubstituted anilines are reported, a synthesis of 2,4-dibromoquinoline 1b is also described. The …
Number of citations: 0 pubs.rsc.org
CC Price, RM Roberts - Journal of the American Chemical Society, 1946 - ACS Publications
Di-i-butylacetylene has been prepared and the structure proved. It was found to have physical properties consistent with its compact, symmetrical structure, and chemical properties …
Number of citations: 175 pubs.acs.org

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